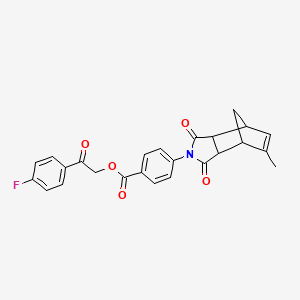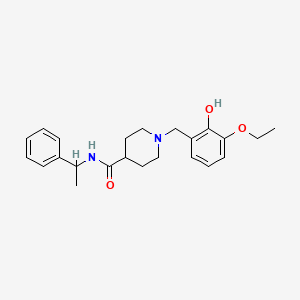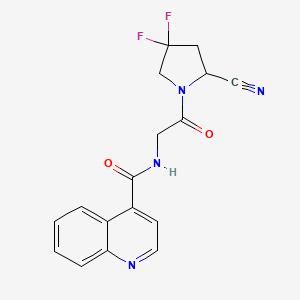
1-Bromonaphthalen-2-yl (4-nitrophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE is a complex organic compound with the molecular formula C18H12BrNO5 It is characterized by the presence of a bromonaphthalene moiety and a nitrophenoxy acetate group
Métodos De Preparación
The synthesis of 1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The addition of a nitro group to the phenoxy ring.
Esterification: The formation of the acetate ester linkage.
The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations. Industrial production methods may employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Aplicaciones Científicas De Investigación
1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE has diverse applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules
Mecanismo De Acción
The mechanism of action of 1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE involves its interaction with molecular targets through various pathways:
Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Signal Transduction: It can modulate cellular signaling pathways by interacting with receptors or other signaling molecules.
Gene Expression: Potentially influences gene expression by interacting with transcription factors or DNA
Comparación Con Compuestos Similares
1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE can be compared with other similar compounds such as:
1-Bromonaphthalen-2-yl acetate: Shares the bromonaphthalene moiety but lacks the nitrophenoxy group.
4-Bromo-1-naphthyl {4-nitrophenoxy}acetate: Similar structure but different substitution pattern on the naphthalene ring.
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Contains a bromonaphthalene moiety but with different functional groups.
The uniqueness of 1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C18H12BrNO5 |
|---|---|
Peso molecular |
402.2 g/mol |
Nombre IUPAC |
(1-bromonaphthalen-2-yl) 2-(4-nitrophenoxy)acetate |
InChI |
InChI=1S/C18H12BrNO5/c19-18-15-4-2-1-3-12(15)5-10-16(18)25-17(21)11-24-14-8-6-13(7-9-14)20(22)23/h1-10H,11H2 |
Clave InChI |
GTZFFDXLWJNGRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12460620.png)
![(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12460628.png)

![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide](/img/structure/B12460641.png)

![4-(4-{[(4-Bromophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12460663.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B12460678.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B12460691.png)
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12460696.png)
![N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460699.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide](/img/structure/B12460700.png)
